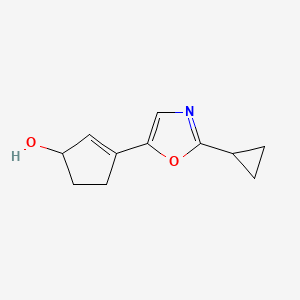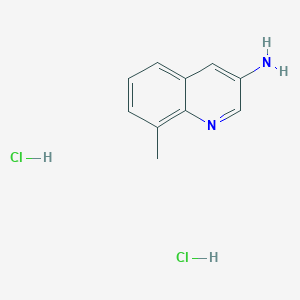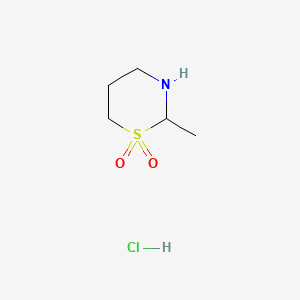
2-Methyl-1lambda6,3-thiazinane-1,1-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1lambda6,3-thiazinane-1,1-dione hydrochloride is a versatile chemical compound used extensively in scientific research. This compound exhibits remarkable properties, making it invaluable in various fields such as pharmaceuticals, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1lambda6,3-thiazinane-1,1-dione hydrochloride typically involves the reaction of 2-methyl-1lambda6,3-thiazinane-1,1-dione with hydrochloric acid. The reaction conditions often include controlled temperature and pressure to ensure the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1lambda6,3-thiazinane-1,1-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products have significant applications in different fields .
Scientific Research Applications
2-Methyl-1lambda6,3-thiazinane-1,1-dione hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical assays and as a probe in molecular biology studies.
Medicine: It has potential therapeutic applications and is used in drug development and formulation.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1lambda6,3-thiazinane-1,1-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1lambda6,2-thiazinane-1,1-dione
- 1lambda6,3-thiazinane-1,1-dione hydrochloride
- 2-methyl-1lambda6,2-thiazolidine-1,1-dione
- 6-methyl-1lambda6,2-thiazinane-1,1-dione .
Uniqueness
2-Methyl-1lambda6,3-thiazinane-1,1-dione hydrochloride is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its versatility and effectiveness in various fields set it apart from similar compounds.
Properties
Molecular Formula |
C5H12ClNO2S |
|---|---|
Molecular Weight |
185.67 g/mol |
IUPAC Name |
2-methyl-1,3-thiazinane 1,1-dioxide;hydrochloride |
InChI |
InChI=1S/C5H11NO2S.ClH/c1-5-6-3-2-4-9(5,7)8;/h5-6H,2-4H2,1H3;1H |
InChI Key |
SVFREPACOJWNHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1NCCCS1(=O)=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


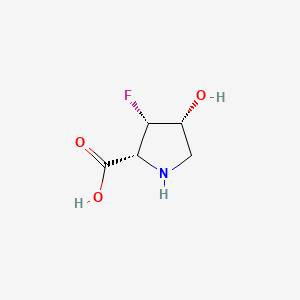
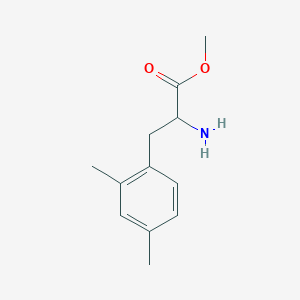

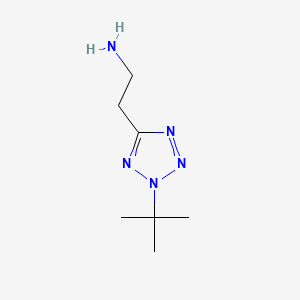
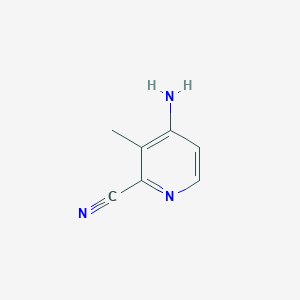
![6-Benzyl-6-azaspiro[3.5]nonan-9-one](/img/structure/B13455743.png)
![methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoate](/img/structure/B13455745.png)

![Sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide](/img/structure/B13455772.png)
![(2R,3S,4S)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-3-fluoro-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B13455775.png)

![3-Bromo-6-methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13455784.png)
